
N-(4-fluorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H9FN2 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized, and their Mnk inhibitory activity was determined .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The compound has a molecular weight of 188.20 g/mol . The InChI code of the compound is 1S/C11H9FN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in several studies . The compound has a molecular weight of 188.20 g/mol, an XLogP3 value of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibition
N-(4-fluorophenyl)pyrimidin-2-amine derivatives have been explored for their potent inhibition of tyrosine kinase activity. For instance, they are significant in the development of inhibitors targeting the epidermal growth factor receptor (EGFR), a critical player in cancer progression. Derivatives of this compound showed very potent in vitro inhibition of EGFR tyrosine kinase activity, offering a pathway for cancer treatment through the competitive binding at the ATP site of these enzymes (Rewcastle et al., 1998).
Interaction with Bovine Serum Albumin
The compound has been utilized in studies to understand its interactions with bovine serum albumin (BSA), which is essential for drug delivery mechanisms. Novel derivatives were investigated through fluorescence and UV–vis spectral studies to determine their binding constants and interaction parameters with BSA, indicating potential applications in drug delivery systems (Meng et al., 2012).
Synthesis and Chemical Properties
This compound serves as a precursor for the synthesis of various heterocyclic compounds. The compound has been employed in creating new N-arylpyrimidin-2-amine derivatives using palladium catalysts, demonstrating its versatility in synthesizing novel chemical entities with potential pharmaceutical applications (El-Deeb et al., 2008).
Dissociation Constants and Thermodynamics
Research on this compound derivatives also includes the determination of their dissociation constants and thermodynamic parameters in mixed solvents at different temperatures. This data is crucial for understanding the solubility and stability of these compounds, which is essential for drug formulation (Bhesaniya et al., 2014).
Mecanismo De Acción
Target of Action
N-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to an inhibitory response against the expression and activities of these inflammatory mediators . This results in a reduction in inflammation and associated symptoms.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in inflammation. By inhibiting key inflammatory mediators, this compound disrupts the signaling pathways that lead to inflammation, thereby reducing the inflammatory response .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties and can impact the effectiveness of the compound .
Result of Action
The result of the action of this compound is a reduction in inflammation. By inhibiting key inflammatory mediators, this compound reduces the inflammatory response, which can alleviate symptoms associated with conditions characterized by inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds or medications, and individual patient factors such as age, sex, and health status .
Direcciones Futuras
The future directions for the research and development of “N-(4-fluorophenyl)pyrimidin-2-amine” and its derivatives have been discussed in several studies . For instance, one study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with a MIC 90 value of 0.488 µM and non-cytotoxic to the Vero cell line .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNZYULNJBSIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
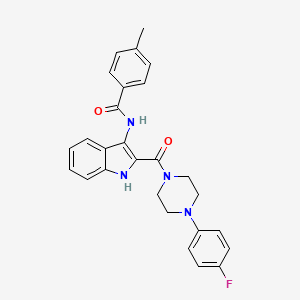

![2-Spiro[2.4]heptan-7-ylacetic acid](/img/structure/B2613474.png)
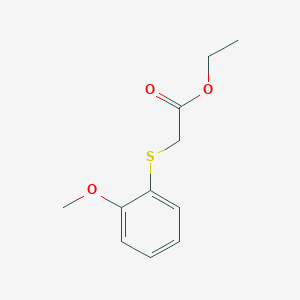
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)
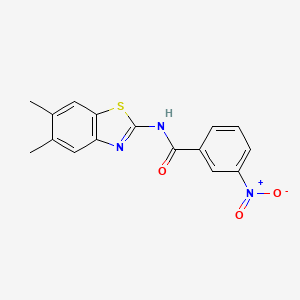
![[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride](/img/structure/B2613479.png)

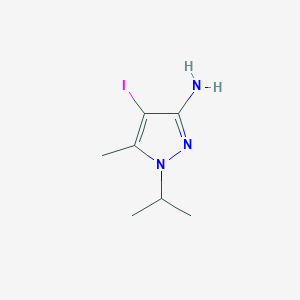
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)
![5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2613486.png)
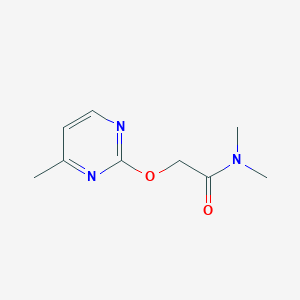
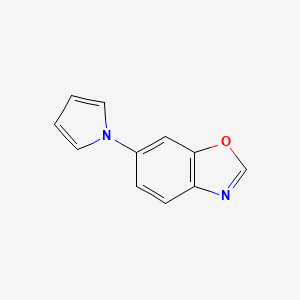
![5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-furamide](/img/structure/B2613494.png)
